
Introduction: A Unique Building Block for
Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272 Get Quote

2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, represents a unique and

versatile building block for chemical synthesis and material science. Its structure, which

incorporates both the hydrophilicity of a triol and the specific steric and electronic properties of

a tertiary methyl group, makes it a compound of significant interest. While structurally simple,

this molecule offers nuanced functionality that can be leveraged in applications ranging from

polymer chemistry to the intricate world of drug design. For researchers and drug development

professionals, understanding the core characteristics, synthesis, and potential applications of

this compound is pivotal for unlocking its full potential. This guide provides a comprehensive

technical overview, grounded in established chemical principles and methodologies, to serve

as a foundational resource for its application in the laboratory.

Core Physicochemical & Structural Profile
2-Methyl-1,2,3-propanetriol is also known by synonyms such as 2-methylpropane-1,2,3-triol

and 2-Methyl-Glycerol.[1][2] Its fundamental identity is captured by its chemical structure, which

features a propane backbone with hydroxyl groups on carbons 1, 2, and 3, and a methyl group

on the central carbon.

Caption: Chemical structure of 2-Methyl-1,2,3-propanetriol.

A summary of its key physicochemical properties is essential for experimental design, including

reaction setup, purification, and storage. The compound is typically a solid at room temperature

and requires specific storage conditions to maintain its integrity.[2]
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Property Value Source(s)

CAS Number 25245-58-3 [1],[3],[2]

Molecular Formula C₄H₁₀O₃ [1]

Molecular Weight 106.12 g/mol [1],[3]

Boiling Point 115.00 °C [1],[3]

Density 1.217 g/cm³ [1],[3]

Flash Point 145.8 °C [1],[3]

Physical Form Solid [2]

Storage Temperature <-15°C to -20°C (Refrigerator) [1],[3],[2]

InChI Key
OOJRTGIXWIUBGG-

UHFFFAOYSA-N
[2]

SMILES CC(CO)(CO)O [1]

Synthesis & Purification Strategy
Detailed, peer-reviewed synthetic routes specifically for 2-Methyl-1,2,3-propanetriol are not

extensively documented in public literature. However, a logical and efficient pathway can be

devised from commercially available precursors based on fundamental organic reactions. A

plausible approach involves the dihydroxylation of 2-methyl-2-propen-1-ol. This strategy is

attractive due to the commercial availability of the starting material and the reliability of

dihydroxylation reactions.

Proposed Synthetic Workflow
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Start: 2-Methyl-2-propen-1-ol

Step 1: Catalytic Dihydroxylation

Reagents:
- Osmium Tetroxide (cat.)

- N-Methylmorpholine N-oxide (NMO)
- Acetone/Water Solvent

Step 2: Reaction Quenching & Workup
(Sodium Sulfite, Extraction)

Step 3: Purification
(Silica Gel Chromatography or Distillation)

Final Product:
2-Methyl-1,2,3-propanetriol

Click to download full resolution via product page

Caption: Proposed synthesis pathway for 2-Methyl-1,2,3-propanetriol.

Detailed Experimental Protocol: Catalytic
Dihydroxylation
This protocol describes a self-validating system where reaction progress can be monitored by

Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

2-Methyl-2-propen-1-ol (1.0 eq)

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 eq)
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Osmium tetroxide (OsO₄), 4 wt% solution in water (0.002 eq)

Acetone and deionized water (e.g., 10:1 v/v solvent system)

Sodium sulfite (Na₂SO₃)

Ethyl acetate and brine for extraction

Magnesium sulfate (MgSO₄) for drying

Silica gel for chromatography

Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-2-

propen-1-ol dissolved in the acetone/water solvent mixture. Cool the flask to 0 °C in an ice

bath.

Causality: The use of a mixed solvent system ensures the solubility of both the nonpolar

substrate and the polar reagents. Cooling to 0 °C helps to control the exothermic nature of

the reaction and minimize potential side reactions.

Reagent Addition: Slowly add the NMO solution, followed by the catalytic amount of the

OsO₄ solution.

Expertise: OsO₄ is the catalyst that forms the osmate ester across the double bond. NMO

is a co-oxidant that regenerates the OsO₄ from its reduced state, allowing for the use of

only a catalytic amount of the highly toxic and expensive osmium reagent.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1

hexanes:ethyl acetate mobile phase and visualizing with potassium permanganate stain).

Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress. The

disappearance of the starting material spot and the appearance of a new, more polar spot

(lower Rf value) indicates product formation.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and add a saturated

aqueous solution of sodium sulfite. Stir vigorously for 1 hour.

Causality: Sodium sulfite reduces and quenches any remaining OsO₄, forming a

precipitate that can be removed. This is a critical safety and purification step.

Workup & Extraction: Filter the mixture through a pad of celite to remove solids. Transfer the

filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

Purification: Concentrate the organic solvent under reduced pressure. The resulting crude oil

can be purified by silica gel column chromatography to yield the final product. The high

polarity of the triol may require a polar eluent system (e.g., a gradient of methanol in

dichloromethane).

Applications in Drug Development & Research
The utility of 2-Methyl-1,2,3-propanetriol extends beyond its use as a polymer monomer.[1] In

drug discovery, the introduction of a methyl group can profoundly modulate a molecule's

biological activity and pharmacokinetic profile.[4]

The "Methyl Effect" in Medicinal Chemistry
The tertiary methyl group in 2-Methyl-1,2,3-propanetriol is not merely a passive structural

feature. It can serve several strategic roles:

Metabolic Blocking: The methyl group can act as a steric shield, hindering enzymatic

metabolism (e.g., by Cytochrome P450 enzymes) at or near the tertiary carbon. This can

increase the metabolic stability and half-life of a drug candidate.

Lipophilicity Modulation: Adding a methyl group generally increases a molecule's lipophilicity

(logP), which can enhance membrane permeability and oral absorption.

Conformational Locking: The steric bulk of the methyl group can restrict bond rotation,

locking the molecule into a more specific, and potentially more active, conformation for

binding to a biological target.
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Caption: Structure-Activity Relationship (SAR) logic for the compound.

This molecule serves as an excellent starting fragment for fragment-based drug discovery

(FBDD) or as a scaffold to be incorporated into larger molecules, similar to how related diols

are used as precursors for drugs like the muscle relaxant carisoprodol.[5]

Analytical Methodologies: A GC-MS Approach
Accurate quantification of 2-Methyl-1,2,3-propanetriol in biological or environmental samples

is critical for research and development. Gas Chromatography (GC), particularly when coupled

with Mass Spectrometry (MS), is the preferred method for analyzing glycols and related polyols

due to its high sensitivity and specificity.[6]

Analytical Workflow: Sample to Data

1. Sample Collection
(e.g., Plasma, Urine)

2. Sample Prep
(Protein Precipitation,

Internal Standard Spiking)

3. Derivatization
(Silylation with BSTFA)

4. GC-MS Analysis
(Injection, Separation,

Detection)

5. Data Processing
(Quantification vs.
Calibration Curve)

Click to download full resolution via product page

Caption: Workflow for quantitative analysis by GC-MS.

Protocol: Quantitative Analysis via GC-MS after
Silylation
Rationale: The multiple hydroxyl groups make 2-Methyl-1,2,3-propanetriol non-volatile and

prone to poor peak shape in GC. Derivatization by silylation replaces the acidic protons of the

hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable

compound suitable for GC analysis.

Materials:

Sample matrix (e.g., plasma)

Internal Standard (IS) (e.g., deuterated glycerol)

Acetonitrile (ACN) for protein precipitation
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as derivatizing agent

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the

internal standard solution and 300 µL of cold acetonitrile to precipitate proteins.

Extraction: Vortex the tube for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

Drying: Carefully transfer the supernatant to a clean vial and evaporate to complete dryness

under a gentle stream of nitrogen at 50 °C.

Trustworthiness: Ensuring complete dryness is critical, as residual water will react with the

silylating agent and interfere with the derivatization process.

Derivatization: Add 50 µL of BSTFA to the dried residue. Cap the vial tightly and heat at 70

°C for 30 minutes.

GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into

the GC-MS system.

Example GC-MS Parameters:
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Parameter Setting Rationale

Column
DB-5ms, 30m x 0.25mm,

0.25µm

Standard non-polar column

providing good separation for a

wide range of analytes.

Inlet Temp 250 °C
Ensures rapid volatilization of

the derivatized analyte.

Oven Program
Start at 80°C, ramp to 280°C

at 15°C/min

A temperature gradient is

necessary to elute the

derivatized compound with

good peak shape.

Ion Source
Electron Ionization (EI) at 70

eV

Standard ionization method

that produces reproducible

fragmentation patterns for

library matching and

quantification.

MS Mode Selected Ion Monitoring (SIM)

For quantitative analysis,

monitoring specific ions for the

analyte and IS increases

sensitivity and reduces matrix

interference.

Safety, Handling, and Toxicology
Proper handling of 2-Methyl-1,2,3-propanetriol is essential. Based on available safety data,

the compound presents moderate hazards.

GHS Hazard Information:[2]
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Hazard Code Statement

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Handling and Storage Protocol:

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves (e.g., nitrile rubber).[7]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

any dust or vapors.[8]

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at

-20°C as recommended.[3][9] The compound is described as hygroscopic and potentially air-

sensitive, making inert atmosphere storage a consideration for long-term stability.[7]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

Skin: Wash off with soap and plenty of water.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

Inhalation: Move to fresh air.

It is crucial to note that the toxicological properties of this specific compound have not been

fully investigated.[7][8] Therefore, it should be treated with the caution appropriate for a novel

chemical entity.

Conclusion
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2-Methyl-1,2,3-propanetriol is a promising chemical entity with a unique combination of

features. Its triol backbone provides a hydrophilic scaffold, while the tertiary methyl group offers

a powerful tool for modulating steric and electronic properties—a key strategy in modern drug

design. While its full potential is still being explored, the methodologies for its synthesis,

analysis, and safe handling are well within the grasp of equipped researchers. This guide

provides the foundational knowledge for scientists to confidently incorporate this versatile

building block into their research and development pipelines, paving the way for new

discoveries in materials and medicine.

References
Biosynth. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.
Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g.
Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3.
PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol.
Sigma-Aldrich. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.
Fisher Scientific. (2010). Safety Data Sheet - Glycerol.
Pharmaffiliates. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis
and Pharma.
PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for
Propylene Glycol.
Sigma-Aldrich. (2024). Safety Data Sheet - Glycerine.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-
methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green
Chemistry.
ECHEMI. (n.d.). 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets.
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug
design]. Yao Xue Xue Bao, 48(8), 1195–208.
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 1,2,3-
Propanetriol, trinitrate: Human health tier II assessment. Retrieved from Australian
Government Department of Health.
Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-
propanediol.
WordPress.com. (2013). The application of 1,2,3-Propanetriol.
BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A
Comparative Guide for Drug Development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemBK. (n.d.). 1,2,3-propanetriol.
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Saponification Value of Fats and
Oils.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

